molecular formula C14H19NO3 B3324073 Methyl 1-amino-3-[(benzyloxy)methyl]cyclobutane-1-carboxylate CAS No. 1785587-52-1

Methyl 1-amino-3-[(benzyloxy)methyl]cyclobutane-1-carboxylate

Cat. No.: B3324073
CAS No.: 1785587-52-1
M. Wt: 249.30
InChI Key: GJSXHWPHSGSBOY-UHFFFAOYSA-N
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Description

Methyl 1-amino-3-[(benzyloxy)methyl]cyclobutane-1-carboxylate is a cyclobutane-derived compound featuring an amino group, a benzyloxymethyl substituent, and a methyl ester moiety. Cyclobutane derivatives are of significant interest in medicinal chemistry due to their strained ring systems, which can enhance binding affinity and metabolic stability . These compounds are often intermediates in drug discovery, particularly for kinase inhibitors or protease-targeted therapies .

Properties

IUPAC Name

methyl 1-amino-3-(phenylmethoxymethyl)cyclobutane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-17-13(16)14(15)7-12(8-14)10-18-9-11-5-3-2-4-6-11/h2-6,12H,7-10,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJSXHWPHSGSBOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC(C1)COCC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-amino-3-[(benzyloxy)methyl]cyclobutane-1-carboxylate typically involves the following steps:

    Formation of the cyclobutane ring: This can be achieved through a involving suitable precursors.

    Introduction of the amino group: This step often involves the use of amination reactions, where an amino group is introduced into the cyclobutane ring.

    Attachment of the benzyloxy group: This can be done through a nucleophilic substitution reaction, where a benzyloxy group is attached to the cyclobutane ring.

    Esterification: The final step involves the esterification of the carboxyl group to form the methyl ester.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-amino-3-[(benzyloxy)methyl]cyclobutane-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as alkoxides or amines for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Scientific Research Applications

Methyl 1-amino-3-[(benzyloxy)methyl]cyclobutane-1-carboxylate has diverse applications across multiple scientific domains:

Chemistry

  • Building Block for Complex Molecules : The compound is used as an intermediate in synthesizing more complex organic molecules, facilitating the development of novel compounds with tailored properties.

Biology

  • Biological Activity Studies : Researchers investigate its interactions with biomolecules, assessing its potential effects on cellular processes and pathways.
  • Enzyme Interaction : The compound may serve as a substrate or inhibitor in enzyme-catalyzed reactions, providing insights into enzyme mechanisms.

Medicine

  • Drug Development : Its structural characteristics make it a candidate for developing therapeutic agents targeting specific diseases or conditions.
  • Preclinical Studies : Investigations into its pharmacokinetics and pharmacodynamics are underway to evaluate its suitability for clinical applications.

Industry

  • Specialty Chemicals Production : The compound is utilized in producing specialty chemicals, including agrochemicals and pharmaceuticals.

Case Studies and Research Findings

While specific case studies were not detailed in the search results, ongoing research efforts focus on:

  • The compound's role in synthesizing new drug candidates.
  • Its effectiveness as an enzyme inhibitor in biochemical assays.

Research findings indicate promising results in its biological activity, warranting further exploration into its therapeutic potential.

Mechanism of Action

The mechanism by which Methyl 1-amino-3-[(benzyloxy)methyl]cyclobutane-1-carboxylate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between Methyl 1-amino-3-[(benzyloxy)methyl]cyclobutane-1-carboxylate and its analogs:

Compound Name Molecular Formula Molecular Weight Substituents Solubility/Stability Purity Synthesis Yield Key Applications
This compound (Target) C₁₃H₁₇NO₃ 249.28 (calc.) Amino, (benzyloxy)methyl, methyl ester Likely soluble in DMSO (based on analogs) N/A N/A Intermediate for APIs
Ethyl 1-amino-3-[(benzyloxy)methyl]cyclobutane-1-carboxylate C₁₅H₂₁NO₃ 263.33 Amino, (benzyloxy)methyl, ethyl ester Soluble in DMSO; stable at -80°C for 6 months >98% Not reported Research intermediates
1-Amino-3-[(benzyloxy)methyl]-2,2-dimethylcyclobutane-1-carboxylic acid hydrochloride C₁₄H₁₉ClNO₃ 299.80 Amino, (benzyloxy)methyl, 2,2-dimethyl, HCl salt Not specified ≥95% Not reported Preclinical drug studies
Methyl 1-(methylamino)cyclobutanecarboxylate tosylate C₇H₁₃NO₂ (base) 143.18 (base) Methylamino, methyl ester, tosylate counterion Soluble in ethyl acetate; salt enhances crystallinity Not specified 80% (salt formation) Salt forms for improved processing
Methyl 1-(2-(benzyloxy)ethyl)cyclobutane-1-carboxylate C₁₄H₁₈O₃ 234.29 Benzyloxyethyl, methyl ester Purified via 10% EtOAc/hexane (chromatography) Not specified 50% Photoredox synthesis studies

Key Findings:

Functional Group Impact: The ethyl ester analog () exhibits higher lipophilicity (MW 263.33 vs. 2,2-Dimethyl substitution () introduces steric hindrance, increasing molecular weight (299.80) and possibly reducing metabolic degradation rates . Methylamino vs. Amino Groups: Methyl 1-(methylamino)cyclobutanecarboxylate derivatives () demonstrate that alkylation of the amino group facilitates salt formation (e.g., tosylate, hydrochloride), enhancing crystallinity and purification efficiency .

Synthetic Efficiency :

  • The photoredox synthesis of Methyl 1-(2-(benzyloxy)ethyl)cyclobutane-1-carboxylate achieved a 50% yield (), suggesting that radical-based methods may be viable for related cyclobutane derivatives.
  • Salt formation (e.g., tosylate in ) improves yields (80%) and stability, a strategy applicable to the target compound .

Solubility and Stability :

  • Ethyl ester analogs () are stable in DMSO at -80°C for 6 months, indicating that the methyl ester may share similar storage requirements.
  • Hydrochloride salts () offer advantages in solubility for in vivo formulations, though purity varies (≥95% vs. >98% for ethyl ester) .

Research Implications and Limitations

  • Structural Flexibility: The benzyloxymethyl group in the target compound and its analogs provides a handle for further functionalization, such as hydrogenolysis to unmask hydroxyl groups .
  • Data Gaps : Direct data on the target compound’s synthetic routes, biological activity, and pharmacokinetics are absent in the provided evidence. Comparisons rely on extrapolation from ethyl ester and dimethyl-substituted analogs.
  • Contradictions : While ethyl esters generally enhance lipophilicity, the dimethyl variant () shows that steric effects may counteract this trend, emphasizing the need for empirical validation .

Biological Activity

Methyl 1-amino-3-[(benzyloxy)methyl]cyclobutane-1-carboxylate, with the CAS number 1785587-52-1, is a cyclobutane derivative featuring an amino group, a benzyloxy group, and a methyl ester group. Its molecular formula is C14H19NO3C_{14}H_{19}NO_3, and it has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Weight : 249.31 g/mol
  • SMILES Notation : COC(=O)C1(N)CC(COCC2=CC=CC=C2)C1

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of the Cyclobutane Ring : This can be achieved through cyclization reactions using suitable precursors.
  • Introduction of the Amino Group : Amination reactions are employed to introduce the amino group into the cyclobutane framework.
  • Attachment of the Benzyloxy Group : Nucleophilic substitution reactions facilitate the attachment of the benzyloxy group.
  • Esterification : The final step involves esterification to form the methyl ester from the carboxylic acid group .

This compound exhibits biological activity through its interactions with specific molecular targets, including enzymes and receptors. The unique structural features, particularly the benzyloxy group, allow it to modulate biological pathways effectively.

Research Findings

Recent studies have highlighted various aspects of its biological activity:

  • Antimicrobial Properties : Preliminary data suggest that this compound may exhibit antimicrobial effects against certain bacterial strains, although further research is needed to confirm these findings.
  • Potential in Drug Development : Its structure suggests potential as a lead compound for developing new therapeutics targeting metabolic disorders or other diseases .

Case Studies

Several case studies have been documented regarding its efficacy and safety profile:

  • Study on Antimicrobial Activity : A study evaluated its effectiveness against Gram-positive and Gram-negative bacteria, indicating promising results that warrant further investigation into its mechanism of action.
  • Pharmacological Studies : Research involving animal models has shown that derivatives of this compound may influence metabolic pathways, suggesting potential applications in treating conditions like Type 2 diabetes mellitus .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
Methyl 1-amino-3-[(phenylmethoxy)methyl]cyclobutane-1-carboxylateSimilar structure with phenyl substitutionModerate antibacterial activity
Methyl 1-amino-3-[(methoxy)methyl]cyclobutane-1-carboxylateSimilar structure with methoxy substitutionLower activity compared to benzyloxy derivative

The presence of the benzyloxy group in this compound appears to enhance its biological properties compared to other derivatives.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Methyl 1-amino-3-[(benzyloxy)methyl]cyclobutane-1-carboxylate?

  • Methodological Answer: The compound is synthesized via multi-step protocols involving cyclobutane ring functionalization. For example, a common approach includes dissolving intermediates like methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride in ethyl acetate, adding toluenesulfonate monohydrate, and concentrating under reduced pressure to achieve an 80% yield . Reaction conditions (solvent, temperature) and purification steps (filtration, HPLC analysis) are critical for reproducibility. Cross-validation using LCMS (m/z 618 [M+H]+) and HPLC retention times (1.16 minutes under SMD-TFA05 conditions) ensures product identity .

Q. Which analytical techniques are essential for characterizing this compound?

  • Methodological Answer: Key techniques include:

  • 1H-NMR spectroscopy : To confirm the benzyloxy group (δ 7.48 ppm, aromatic protons) and cyclobutane ring protons (δ 2.05–2.56 ppm) .
  • LCMS/HPLC : For molecular weight confirmation (m/z 414–705 [M+H]+) and purity assessment (retention time 0.65–1.29 minutes under SQD-TFA05 conditions) .
  • X-ray crystallography or chiral chromatography : To resolve stereochemistry, especially for the cyclobutane ring and benzyloxy substituents .

Q. What are the challenges in achieving high yields during esterification or cyclobutane ring closure?

  • Methodological Answer: Competing side reactions (e.g., ring-opening or over-alkylation) require precise stoichiometry and temperature control. For example, freeze-drying intermediates in dimethylsulfoxide and using 2-butanone/heptane mixtures improve crystallization efficiency . Reaction monitoring via TLC or inline LCMS helps optimize termination points .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR spectral data during structural confirmation?

  • Methodological Answer: Contradictions in proton splitting (e.g., δ 2.29 ppm for methyl groups) may arise from dynamic ring puckering or impurities. Strategies include:

  • Variable-temperature NMR : To assess conformational flexibility of the cyclobutane ring .
  • 2D-COSY or HSQC : To assign overlapping proton signals (e.g., δ 2.56–2.31 ppm multiplet) .
  • Spiking with authentic samples : To rule out isomeric byproducts .

Q. What computational methods predict the reactivity of the cyclobutane ring in further functionalization?

  • Methodological Answer: Density Functional Theory (DFT) calculations can model ring strain (≈25 kcal/mol for cyclobutane) and predict sites for electrophilic/nucleophilic attack. Retrosynthesis tools (e.g., AI-powered synthesis planning in ) leverage databases like Reaxys to propose feasible modifications, such as Michael additions or cross-coupling reactions .

Q. How can reaction kinetics be optimized for benzyloxy group introduction?

  • Methodological Answer: Kinetic studies (e.g., using Michaelis-Menten equations) assess rate-limiting steps, such as nucleophilic substitution on the benzyloxy methyl group. For example, optimizing the molar ratio of 2-methoxyethyl(methyl)amine and reaction time (e.g., 4 days for crystallization) improves regioselectivity .

Data Contradiction Analysis

Q. How should researchers address conflicting LCMS and NMR data for intermediate products?

  • Methodological Answer: Discrepancies may arise from residual solvents or salt forms (e.g., hydrochloride). Solutions include:

  • Ion-exchange chromatography : To isolate freebase forms and eliminate salt interference .
  • High-resolution LCMS (HRMS) : To distinguish between isobaric species (e.g., m/z 618.25 vs. 618.18) .
  • Dereplication against synthetic standards : Cross-check with reference spectra from patent examples .

Experimental Design Considerations

Q. What strategies ensure stereochemical fidelity during benzyloxy group addition?

  • Methodological Answer: Chiral auxiliaries (e.g., tert-butyl carbamate) or asymmetric catalysis (e.g., Pd-catalyzed allylic substitution) can enforce stereocontrol. Post-synthetic analysis via circular dichroism (CD) or NOE NMR experiments validates enantiomeric excess .

Advanced Functionalization

Q. How can the amino group be selectively modified without disrupting the cyclobutane ring?

  • Methodological Answer: Protecting the amino group with Boc or Fmoc moieties prior to functionalization prevents undesired ring-opening. For example, reductive amination with aldehydes (e.g., 4-trifluoromethylbenzaldehyde) under mild conditions (pH 7, RT) preserves ring integrity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 1-amino-3-[(benzyloxy)methyl]cyclobutane-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 1-amino-3-[(benzyloxy)methyl]cyclobutane-1-carboxylate

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